(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester

概要

説明

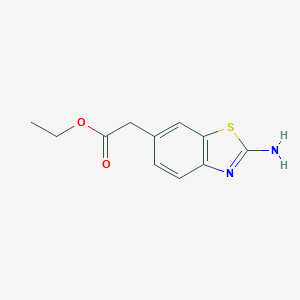

“(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester” is a chemical compound with the CAS Number: 68195-02-8 . It has a molecular weight of 237.3 and its IUPAC name is ethyl 2-(2-amino-1H-1lambda3-benzo[d]thiazol-6-yl)acetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N2O2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5,16H,2,6H2,1H3,(H2,12,13) . This code provides a specific string of characters that represents the molecular structure of the compound.科学的研究の応用

Chemistry and Structural Properties

Benzothiazole derivatives, including compounds like "(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester," are recognized for their chemical variability and the ability to participate in complex formation. They exhibit a wide range of properties, including spectroscopic, magnetic, and electrochemical activities. The structural diversity of these compounds allows for their use in developing new materials and drugs, indicating significant potential in research and application areas (Boča, Jameson, & Linert, 2011; Zhilitskaya, Shainyan, & Yarosh, 2021).

Biological and Pharmacological Applications

Benzothiazole derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. They are found in many synthetic bioactive molecules and natural products, displaying antiviral, antimicrobial, anti-inflammatory, and antitumor activities. The unique properties of the benzothiazole scaffold make it a crucial moiety for developing pharmacologically active compounds, highlighting its rapid growth and interest within the medicinal chemistry field (Bhat & Belagali, 2020; Elamin, Abd Elaziz, & Abdallah, 2020).

Antioxidant Properties

The antioxidant capacities of benzothiazole derivatives have been explored, demonstrating their potential in preventing oxidative stress and related diseases. The reaction pathways involved in their antioxidant activities provide insights into developing new antioxidants with improved efficacy and specificity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Chemotherapeutic Potential

The chemotherapeutic applications of benzothiazole derivatives have been extensively reviewed, highlighting their potential as anticancer agents. These compounds exhibit a wide range of activities against various cancer cell lines, making them promising candidates for drug development and cancer therapy (Kamal, Hussaini, & Mohammed, 2015; Ahmed et al., 2012).

Safety and Hazards

特性

IUPAC Name |

ethyl 2-(2-amino-1,3-benzothiazol-6-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5H,2,6H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYRGKVSKZCQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B505501.png)

![N-[2-chloro-5-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505502.png)

![N-(4-chloro-3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B505504.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B505505.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethoxybenzamide](/img/structure/B505506.png)

![4-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methoxy-2-naphthamide](/img/structure/B505507.png)

![4-cyano-2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B505508.png)

![3,4,5-triethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B505509.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505511.png)

![N-{4-[(diphenylacetyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505512.png)

![N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505513.png)

![N-{4-[(3-bromo-4-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505514.png)

![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B505518.png)

![N-{4-[(3-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B505523.png)